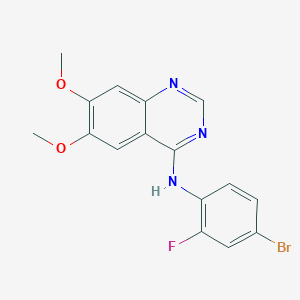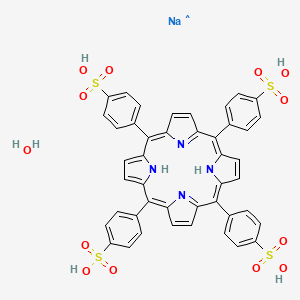
Allyl thioacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allylthioacetate is an organosulfur compound with the molecular formula C5H8OS. It is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to a thioacetate group (CH3COS-). This compound is known for its distinctive odor and is used in various chemical applications due to its reactivity and functional properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Allylthioacetate can be synthesized through several methods. One common synthetic route involves the reaction of allyl alcohol with thioacetic acid. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as [CpRu(η3-C3H5)QA]PF6 in dichloromethane at 30°C for 24 hours under an inert atmosphere . Another method involves the use of allyl chloride and potassium thioacetate in an organic solvent .
Industrial Production Methods
Industrial production of allylthioacetate often employs similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, yield, and purity requirements. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Allylthioacetate undergoes various chemical reactions, including:
Oxidation: Allylthioacetate can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert allylthioacetate to thiols.
Substitution: Nucleophilic substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydride and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioacetates depending on the nucleophile used.
Applications De Recherche Scientifique
Allylthioacetate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of allylthioacetate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a prodrug, releasing thiols upon metabolic activation. These thiols can modulate redox-sensitive pathways and exert antioxidant effects. Additionally, allylthioacetate can interact with enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Allyl mercaptan: Similar structure but lacks the acetyl group.
Allyl acetate: Contains an acetate group instead of a thioacetate group.
Thioacetic acid: Lacks the allyl group.
Uniqueness
Allylthioacetate is unique due to the presence of both an allyl group and a thioacetate group, which imparts distinct reactivity and functional properties. This dual functionality makes it a versatile compound in various chemical and biological applications .
Propriétés
Numéro CAS |
23973-51-5 |
|---|---|
Formule moléculaire |
C5H8OS |
Poids moléculaire |
116.18 g/mol |
Nom IUPAC |
S-prop-2-enyl ethanethioate |
InChI |
InChI=1S/C5H8OS/c1-3-4-7-5(2)6/h3H,1,4H2,2H3 |
Clé InChI |
MIRAUQNBKACECA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)SCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12344950.png)
![N-[4-(difluoromethylsulfanyl)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12344966.png)
![2-({5,6-Dioxospiro[pyrrolidine-3,1-pyrrolo[2,1-c][1lambda2,2,4]triazine]-1-yl}carbonyloxy)-2-methylpropylidyne](/img/structure/B12344971.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12344973.png)

![N-[4-(difluoromethoxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide](/img/structure/B12344992.png)
![2-[2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethyl]-N-[2-(pyrrolidin-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B12344996.png)
![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B12345003.png)
![2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B12345008.png)
![4-phenylmethoxy-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12345013.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide](/img/structure/B12345015.png)
![Calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B12345039.png)
![1-(2-ethoxynaphthalene-1-carbonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B12345044.png)
